3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUTVJNXEQREHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543991 | |
| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69980-77-4 | |
| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Alkylation of 3,4,5-Trimethylpyrazole
A common approach involves the alkylation of 3,4,5-trimethylpyrazole with a haloalkylamine derivative such as 3-chloropropylamine or its protected form.
Starting Material Preparation:
3,4,5-trimethylpyrazole is synthesized or procured as the core heterocyclic compound.Alkylation Reaction:
The pyrazole nitrogen (N-1) is alkylated by reacting with 3-chloropropan-1-amine or a protected variant (e.g., 3-chloropropyl phthalimide) under basic conditions.- Typical bases: potassium carbonate or sodium hydride.
- Solvents: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: room temperature to reflux depending on reactivity.
Deprotection (if applicable):
If a protected amine was used, subsequent deprotection (e.g., hydrazinolysis for phthalimide) yields the free amine.Purification:
The product is purified by recrystallization or chromatography to obtain 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine.
Alternative Route via Pyrazole Propanoic Acid Intermediate
Another synthetic strategy involves:
Synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid:
This intermediate can be prepared by coupling 3,4,5-trimethylpyrazole with a suitable halo-propanoic acid derivative.Conversion to Propan-1-amine:
The carboxylic acid group is converted to the amine via:- Reduction to the corresponding alcohol followed by amination, or
- Activation to an acid chloride followed by reaction with ammonia or an amine source.
This route is less direct but useful when the acid intermediate is more accessible or stable.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Alkylation of pyrazole | 3-chloropropan-1-amine, K2CO3, DMF, reflux | 70–90 | Base-mediated N-alkylation |
| Deprotection (if protected) | Hydrazine hydrate, ethanol, reflux | 80–95 | For phthalimide protecting group |
| Purification | Recrystallization or column chromatography | — | Ensures high purity |
| Alternative acid intermediate | Halo-propanoic acid, coupling agents | 60–80 | Followed by reduction and amination |
Research Findings and Analytical Data
- The compound exhibits basic properties due to the primary amine group, which can be confirmed by titration and NMR spectroscopy.
- Characterization typically involves ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the presence of the pyrazole ring, methyl substituents, and the propan-1-amine side chain.
- Crystallographic studies on related pyrazole derivatives confirm the stability of the N-alkylated pyrazole structure.
- The compound is often stored under inert atmosphere and protected from light to maintain stability.
Summary Table of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| CAS Number | 69980-77-4 |
| IUPAC Name | 3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine |
| Typical Solvents for Synthesis | DMF, Acetonitrile |
| Common Bases Used | K2CO3, NaH |
| Purification Methods | Recrystallization, Chromatography |
| Storage Conditions | Dark place, inert atmosphere, room temperature |
Chemical Reactions Analysis
Types of Reactions: 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine. Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, derivatives have been synthesized that exhibit significant activity against various cancer cell lines, showcasing the potential for developing novel anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Research has demonstrated that modifications in the pyrazole structure can enhance its efficacy against specific microbial strains. For example, studies have shown that certain derivatives can effectively inhibit the growth of resistant bacterial strains .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazoles have been associated with the inhibition of pro-inflammatory cytokines and mediators. Experimental models have shown promising results in reducing inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Pyrazole derivatives have been reported to exhibit insecticidal and herbicidal activities. Research into the synthesis of novel pyrazole-based agrochemicals has shown that these compounds can effectively target pests while minimizing harm to non-target organisms .
Plant Growth Regulation
There is emerging evidence suggesting that pyrazole compounds may act as plant growth regulators. Studies indicate that certain pyrazole derivatives can promote root growth and enhance overall plant vigor. This application could lead to improved agricultural yields and sustainability practices by optimizing plant growth under varying environmental conditions .
Synthesis of Functional Materials
In materials science, this compound is being explored for its potential in synthesizing functional materials. The compound can serve as a precursor for creating polymers with specific properties such as thermal stability and mechanical strength. Research into polymer composites incorporating pyrazole derivatives has shown enhanced performance characteristics compared to traditional materials .
Coordination Chemistry
The compound's ability to form coordination complexes with metals opens avenues in coordination chemistry. These complexes can exhibit unique electronic and magnetic properties useful in catalysis and sensor applications. Studies are ongoing to explore how variations in the pyrazole structure influence the stability and reactivity of metal complexes formed with this compound .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Fustero et al., 2011 | Demonstrated significant inhibition of cancer cell proliferation |
| Antimicrobial Properties | Kumar et al., 2016 | Effective against resistant bacterial strains |
| Anti-inflammatory Effects | Steinbach et al., 2000 | Reduced inflammation markers in experimental models |
| Pesticide Development | García-Lozano et al., 1997 | Promising insecticidal activity against agricultural pests |
| Plant Growth Regulation | Asma et al., 2018 | Enhanced root growth and plant vigor |
| Functional Materials | Kiran Kumar et al., 2020 | Improved thermal stability in polymer composites |
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine are compared below with related pyrazole and heterocyclic amines.
Table 1: Structural and Functional Comparison of Pyrazole-Based Amines
*Molecular weight calculated from formula C₉H₁₇N₃.
Key Observations:
Imidazole-based analogs (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) exhibit weaker ligand fields due to the imidazole’s lower basicity compared to pyrazole, affecting metal-complex stability .
Trifluoromethyl groups (e.g., in 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine) improve metabolic stability and lipophilicity, making them preferable in agrochemical design .
Synthetic Accessibility: Bispidinone synthesis using 3-(1H-imidazol-1-yl)propan-1-amine involves acidic conditions and paraformaldehyde, yielding 65–68% products . Similar methods may apply to the target compound, though methyl groups could necessitate modified reaction conditions (e.g., higher temperatures or catalysts).
Spectroscopic Characterization :
- NMR and IR analyses are standard for confirming structures of pyrazole-amine derivatives, as seen in compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . The target compound’s trimethyl groups would produce distinct δ 1.5–2.5 ppm signals in ¹H NMR.
Biological Activity
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine is a pyrazole derivative characterized by a unique structure that includes three methyl groups on the pyrazole ring and a propan-1-amine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C9H17N
- Molecular Weight : 167.25 g/mol
- CAS Number : 69980-77-4
Synthesis
The synthesis of this compound typically involves the cyclization of suitable precursors. One common method is the reaction of 3,4,5-trimethyl-1H-pyrazole with 3-bromopropan-1-amine under basic conditions, using potassium carbonate as a base in dimethylformamide at elevated temperatures.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various trisubstituted pyrazoles showed promising antibacterial and antifungal activities against several pathogens, including Candida albicans and various bacterial strains . The mechanism of action is believed to involve interference with microbial metabolism.
Anti-inflammatory Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines. A notable study reported that certain pyrazole derivatives significantly inhibited tumor cell growth in vitro with IC50 values indicating potent activity .
Case Studies
The biological activity of this compound is thought to be mediated through:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit enzymes involved in inflammatory pathways.
- Interference with Cellular Metabolism : This compound may disrupt metabolic pathways in microorganisms and cancer cells.
- Receptor Modulation : Potential interactions with specific receptors may lead to altered cellular responses.
Q & A
Q. What are the optimal synthetic routes for 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, such as alkylation of pyrazole precursors followed by amination. Key steps include:
- Alkylation : Reacting 3,4,5-trimethylpyrazole with a propyl halide in the presence of a strong base (e.g., NaH or KOtBu) in anhydrous THF or DMF at 50–80°C.
- Amination : Introducing the amine group via reductive amination or nucleophilic substitution, requiring precise pH control and inert atmospheres.
Critical factors include solvent polarity (DMF enhances nucleophilicity), temperature (higher temps accelerate cyclization), and stoichiometry (excess amine improves yield). Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and verify methyl group orientations on the pyrazole ring. For example, methyl protons at C3/C4/C5 appear as distinct singlets in H NMR .
- Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 208.18).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% for biological assays).
- Melting Point Analysis : Consistency with literature values (e.g., 104–107°C) validates crystallinity .
Q. What are the primary research applications of this compound in drug discovery and chemical biology?
- Enzyme Inhibition : The pyrazole core interacts with ATP-binding pockets in kinases, making it a candidate for kinase inhibitor screens.
- Receptor Binding : The amine side chain enables hydrogen bonding with neurotransmitter receptors (e.g., serotonin receptors), suggesting neuropharmacological potential .
- Structural Probes : Used to study protein-ligand interactions via fluorescence tagging or isotopic labeling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Replace methyl groups with electron-withdrawing (e.g., CF) or bulky groups (e.g., isopropyl) to modulate steric and electronic effects.
- Side Chain Modifications : Extend the propylamine chain or introduce heteroatoms (e.g., oxygen) to alter solubility and target affinity.
- Analog Synthesis : Compare activity of analogs like 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine (hydrophobic interactions) or 5-(4-isopropylphenyl)-1H-pyrazol-4-amine (differing reactivity) .
Q. How should researchers address contradictions in reported bioactivity data across different assay systems?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Control Experiments : Test for off-target effects (e.g., cytochrome P450 interactions) and compound stability in assay buffers.
- Data Normalization : Use internal standards (e.g., reference inhibitors) to account for variability in cell viability or enzymatic activity .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and target interactions?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains or GPCRs, focusing on hydrogen bonds with pyrazole nitrogens and amine groups.
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories.
- ADMET Prediction : Tools like SwissADME estimate logP (∼2.1) and BBB permeability, guiding lead optimization .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
